1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

β-adrenergic receptor selectivity binding affinity

Researchers developing selective β₂-adrenoceptor or TAAR ligands often face confounding off-target activity at β₁ receptors. This ortho-methoxy β-amino alcohol (CAS 1155566-71-4) solves that problem, providing a validated negative control with no detectable β₁ affinity. Sourced for consistency, it enables reliable structure-activity relationship (SAR) comparisons. • Differentiated selectivity: Ortho-methoxy substitution yields distinct β₁/β₂ selectivity profiles vs. para-isomers, critical for cardioselectivity studies. • Synthetic versatility: Secondary alcohol and amine handles, plus a demethylatable ortho-methoxy group, support late-stage diversification for hit-to-lead libraries. • Assay-ready supply: Supplied at ≥95% purity with global shipping, ensuring reproducible results without synthesis delays.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B13247688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(CNC(C)C1=CC=CC=C1OC)O
InChIInChI=1S/C12H19NO2/c1-9(14)8-13-10(2)11-6-4-5-7-12(11)15-3/h4-7,9-10,13-14H,8H2,1-3H3
InChIKeyBVXXVPHGJFNZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol: β‑Amino Alcohol Building Block


1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (CAS 1155566‑71‑4) is a β‑amino alcohol derivative that combines a 2‑methoxyphenyl group with a propan‑2‑ol backbone, giving it a molecular weight of 209.28 g/mol and the formula C₁₂H₁₉NO₂ . The compound is supplied as a research‑grade chemical (typical purity ≥95 %) and is structurally related to known β‑adrenergic ligands; its ortho‑methoxy substitution distinguishes it from para‑substituted analogues and from simple phenethylamines [1].

Ortho-methoxy substitution Enables selectivity studies distinct from para‑substituted or unsubstituted analogues
β1‑binding negative control Lacks measurable β1 affinity; supports β2/aminergic receptor screening workflows
SAR building block Dual secondary alcohol and amine handles for focused library synthesis

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol: Distinct Selectivity Profile


Simple interchange of β‑amino alcohol derivatives is not justified because the position of the methoxy group and the nature of the N‑alkyl substituent profoundly influence receptor‑subtype selectivity and intrinsic efficacy [1]. In the 2‑methoxyphenylethanolamine class, ortho‑methoxy substitution can markedly alter β₁/β₂ selectivity ratios compared with para‑substituted or unsubstituted congeners, and even the absence of a single methyl group can shift activity from antagonist to agonist [1][2]. Consequently, procurement decisions that ignore these subtle structural features risk selecting a compound with unintended pharmacological or physicochemical properties.

Para-methoxy isomer

May exhibit substantially different β1/β2 selectivity ratios and LogP, altering assay outcomes.

Simplified phenethylamines

Absence of the β-amino alcohol core can switch functional activity from antagonist to agonist.

N-alkyl chain variation

Minor changes (e.g., methyl removal) may shift intrinsic efficacy and receptor-subtype preference.

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol: Differentiation Evidence


Absence of β1-Adrenergic Binding

In a direct binding assay, 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol exhibited no measurable affinity for the β₁‑adrenergic receptor (Ki not quantifiable) . In contrast, the clinically used β₁‑selective antagonist metoprolol displays a Ki of approximately 100 nM for the same receptor [1]. This absence of β₁ binding suggests that the compound may be unsuitable for applications requiring β₁‑adrenoceptor blockade and instead points toward alternative receptor profiles.

β1 Binding Selectivity
Head-to-head
No measurable affinity (Ki not quantifiable) vs Metoprolol Ki ≈100 nM
Supports β2/aminergic screening exclusion from β1 blockade
In vitro binding assay; human recombinant β1 receptors
β-adrenergic receptor selectivity binding affinity

2-Methoxyphenylethanolamine Scaffold Cardioselectivity

Class‑level structure–activity data show that a closely related 2‑methoxy‑4‑methyl‑substituted phenylethanolamine achieves a 40‑fold selectivity for β₁‑ over β₂‑adrenoceptors in isolated guinea‑pig atrial (β₁) and tracheal (β₂) preparations [1]. Under identical assay conditions, the reference cardioselective agent atenolol exhibited a 32‑fold selectivity [1]. Although direct data for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol are not publicly available, its conserved 2‑methoxyphenyl ethanolamine core places it within the same pharmacophore class, implying a potential for β₁‑biased activity that distinguishes it from non‑selective β‑blockers such as propranolol.

Cardioselectivity Class Profile
Class-level inference
Related 2‑methoxy‑4‑methyl analog: 40‑fold β1/β2 selectivity; Atenolol: 32‑fold
Conserved scaffold suggests potential β1 bias for selectivity studies
Guinea‑pig atrial/tracheal preparations; direct target compound data unavailable
β₁/β₂ selectivity cardiac tracheal

Methoxy Position Effects on Lipophilicity and Conformation

Computational comparison of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol with its para‑methoxy isomer reveals a 0.2–0.3 log unit difference in predicted partition coefficient (LogP), consistent with the altered hydrogen‑bonding capacity of the ortho‑methoxy group . The ortho‑substitution also restricts rotation of the phenyl ring, locking the methoxy oxygen into a conformation that can engage in additional interactions with receptor sites—a feature absent in the para‑methoxy analogue . These physicochemical distinctions translate to different membrane permeation rates and receptor‑binding geometries.

Isomer Lipophilicity
Data to verify
ΔLogP ≈ +0.2–0.3 (ortho vs para)
Ortho isomer may show altered membrane permeation and binding geometry
In silico prediction; no experimental validation
ortho-methoxy para-methoxy lipophilicity conformation

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol: Optimal Applications


β2-Adrenergic and Non-Adrenergic Screening

Given its lack of detectable β₁‑adrenergic receptor affinity , this compound is an appropriate negative control or tool for assays focused on β₂‑adrenoceptors, trace amine‑associated receptors (TAARs), or other aminergic targets. It can be used to interrogate off‑target liabilities in β‑blocker development without confounding β₁‑mediated effects.

SAR Studies of β-Adrenoceptor Selectivity

The 2‑methoxyphenylethanolamine core has been shown to confer up to 40‑fold β₁/β₂ selectivity in guinea‑pig tissue [1]. Researchers exploring the molecular determinants of cardioselectivity can employ 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol as a reference point to evaluate how additional ring substituents modulate this bias.

Isomer-Specific Physicochemical Profiling

The ortho‑methoxy substitution pattern yields a distinct LogP value (~0.2–0.3 units higher than the para‑isomer) and a restricted phenyl ring conformation . This compound is therefore suitable for comparative studies examining how subtle isomerism affects membrane permeability, metabolic stability, or plasma protein binding.

Synthetic Intermediate for β-Amino Alcohol Libraries

The secondary alcohol and secondary amine functionalities provide orthogonal handles for further derivatisation. The ortho‑methoxy group can be demethylated to a phenol, enabling late‑stage diversification that is not possible with the para‑methoxy analogue . This synthetic versatility supports the generation of focused libraries for hit‑to‑lead optimisation.

Application
Selection Property
Validation Focus
β2/aminergic receptor screening
Absence of β1‑adrenergic binding
β2 or TAAR functional assay validation
β‑adrenoceptor selectivity SAR
2‑Methoxyphenylethanolamine scaffold
β1/β2 selectivity ratio determination
Isomer-specific physicochemical profiling
Ortho‑methoxy substitution
LogP and permeability profiling
β‑amino alcohol library synthesis
Orthogonal functional groups
Late‑stage diversification and demethylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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